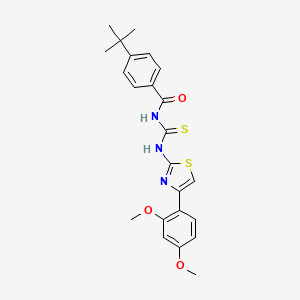

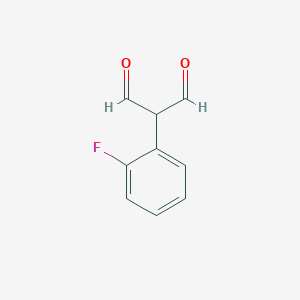

![molecular formula C14H26N2O2 B2817924 Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2470435-76-6](/img/structure/B2817924.png)

Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate”, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which could potentially be used in the synthesis of this compound .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Several studies have focused on the synthesis of constrained peptidomimetic compounds and azabicyclononanes, which serve as rigid dipeptide mimetics. These compounds are useful for structure-activity studies in peptide-based drug discovery. For instance, Mandal et al. (2005) reported an efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, starting from methyl N-Boc-pyroglutamate through a series of reactions including Michael addition and hydrogenloysis, ultimately providing building blocks suitable for solid-phase synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Molecular Conformation and Geometry

The molecular structures, conformations, and packing modes of various 3-azabicyclononanes have been studied, revealing the chair-chair conformation of the bicyclic ring system and the equatorial orientation of phenyl rings with respect to the piperidine ring in these molecules. Kumaran et al. (1999) provided detailed insights into the structure and conformation of compounds like 7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane, highlighting weak intermolecular interactions involved in the packing of these molecules (Kumaran, Ponnuswamy, Shanmugam, Jeyaraman, Shivakumar, & Fun, 1999).

Application in Drug Synthesis

One of the primary applications of these compounds is in the synthesis of drug molecules, particularly as intermediates in the creation of novel pharmaceutical compounds. For example, Brock et al. (2012) described the synthesis of (+)-pseudococaine hydrochloride, utilizing ring-closing iodoamination of a related compound to provide the 8-azabicyclo[3.2.1]octane scaffold, a key step towards accessing this pharmacologically relevant molecule (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Propriétés

IUPAC Name |

tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11-6-5-7-14(8-11,10-16)15-4/h11,15H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHKJYDOEZNMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)

![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)

![N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2817852.png)

![ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B2817853.png)

![methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2817854.png)

![2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2817860.png)

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2817861.png)